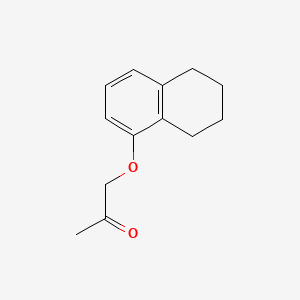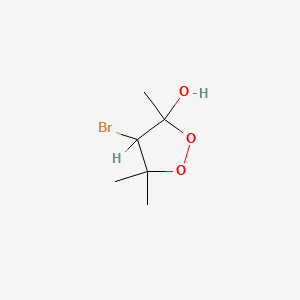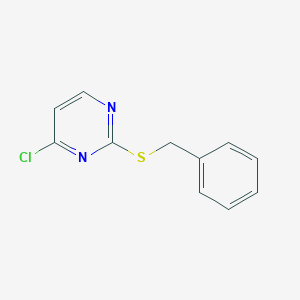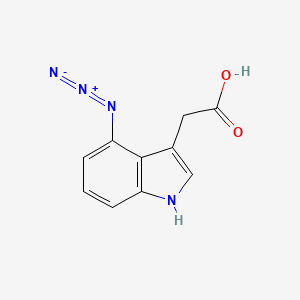
(4-Azido-1H-indol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Azido-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals This compound features an azido group at the fourth position of the indole ring and an acetic acid moiety at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azido-1H-indol-3-yl)acetic acid typically involves the introduction of an azido group to an indole derivative. One common method is the reaction of 4-bromo-1H-indole-3-acetic acid with sodium azide in the presence of a copper catalyst. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: (4-Azido-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form corresponding amine derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, copper catalyst, DMF, elevated temperatures.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Cycloaddition Reactions: Alkynes, copper catalyst, room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Amine derivatives.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazole derivatives.
科学研究应用
(4-Azido-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
作用机制
The mechanism of action of (4-Azido-1H-indol-3-yl)acetic acid largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azido group can react with alkynes via the Huisgen cycloaddition reaction to form stable triazole linkages. This reaction is often used to label proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis .
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
4-Bromo-1H-indole-3-acetic acid: A precursor in the synthesis of (4-Azido-1H-indol-3-yl)acetic acid.
1H-Indole-3-acetic acid: Another indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it particularly useful in click chemistry and other applications where selective and efficient reactions are required.
属性
CAS 编号 |
79473-09-9 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC 名称 |
2-(4-azido-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-8-3-1-2-7-10(8)6(5-12-7)4-9(15)16/h1-3,5,12H,4H2,(H,15,16) |
InChI 键 |
UIWLVLWTVJZBJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])C(=CN2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


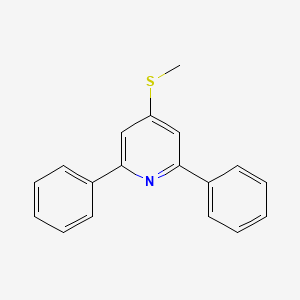
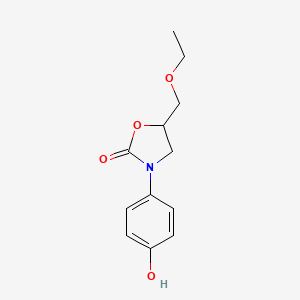

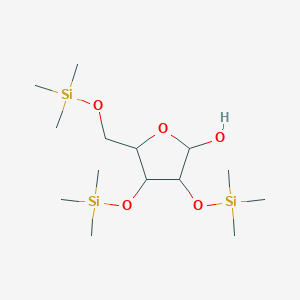
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
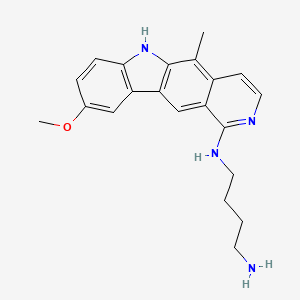
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
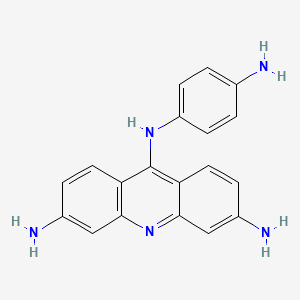
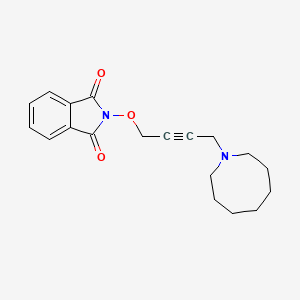
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
